molecular formula C9H6ClF3O3 B14774964 2-Chloro-5-methoxy-3-(trifluoromethyl)benzoic acid

2-Chloro-5-methoxy-3-(trifluoromethyl)benzoic acid

Cat. No.: B14774964
M. Wt: 254.59 g/mol
InChI Key: GRIARGMYAPPQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-methoxy-3-(trifluoromethyl)benzoic acid is a compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, a methoxy group, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-3-(trifluoromethyl)benzoic acid can be achieved through several synthetic routesThis process typically requires the use of a suitable trifluoromethylating agent and a radical initiator under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-3-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield derivatives with different functional groups .

Scientific Research Applications

2-Chloro-5-methoxy-3-(trifluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The chloro and methoxy groups contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-methoxy-3-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H6ClF3O3

Molecular Weight

254.59 g/mol

IUPAC Name

2-chloro-5-methoxy-3-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H6ClF3O3/c1-16-4-2-5(8(14)15)7(10)6(3-4)9(11,12)13/h2-3H,1H3,(H,14,15)

InChI Key

GRIARGMYAPPQPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)C(F)(F)F)Cl)C(=O)O

Origin of Product

United States

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